molecular formula C8H7NO B12899270 3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine CAS No. 220687-13-8

3H-6,8-Methano[1,3]oxazolo[3,4-a]pyridine

Cat. No.: B12899270
CAS No.: 220687-13-8
M. Wt: 133.15 g/mol
InChI Key: WAYZMSILAUALHE-UHFFFAOYSA-N
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Description

3H-6,8-Methanooxazolo[3,4-a]pyridine is a heterocyclic compound that features a fused ring system combining oxazole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3H-6,8-Methanooxazolo[3,4-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyridine derivative with an oxazole precursor in the presence of a suitable catalyst. The reaction conditions often require elevated temperatures and may involve solvents such as dimethylformamide (DMF) or methanol .

Industrial Production Methods

Industrial production of 3H-6,8-Methanooxazolo[3,4-a]pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Additionally, the purification process may include recrystallization or chromatographic techniques to obtain the desired compound with high purity .

Chemical Reactions Analysis

Types of Reactions

3H-6,8-Methanooxazolo[3,4-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce reduced pyridine derivatives .

Scientific Research Applications

3H-6,8-Methanooxazolo[3,4-a]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3H-6,8-Methanooxazolo[3,4-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3H-6,8-Methanooxazolo[3,4-a]pyridine is unique due to its fused ring system, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for various applications, particularly in the development of new materials and therapeutic agents .

Properties

CAS No.

220687-13-8

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

4-oxa-6-azatricyclo[6.1.1.02,6]deca-1(9),2,7-triene

InChI

InChI=1S/C8H7NO/c1-6-2-7(1)8-4-10-5-9(8)3-6/h1,3-4H,2,5H2

InChI Key

WAYZMSILAUALHE-UHFFFAOYSA-N

Canonical SMILES

C1C2=CC1=CN3C2=COC3

Origin of Product

United States

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